molecular formula C18H24N6O2 B2659328 N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine CAS No. 942746-38-5

N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine

Cat. No.: B2659328
CAS No.: 942746-38-5
M. Wt: 356.43
InChI Key: OBUMXUUIJFFRSP-UHFFFAOYSA-N
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Description

“N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine” is a derivative of 4,6-dimorpholinyl-1,3,5-triazine . These compounds are known for their significant biological activities, including anticancer properties .


Synthesis Analysis

The synthesis of these compounds involves N-substitution and Claisen-Schmidt condensation . The process involves the replacement of chloride ions with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture .


Molecular Structure Analysis

The molecular structures of these derivatives are characterized using 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include N-substitution and Claisen-Schmidt condensation .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Triazine Derivatives Research has developed various methods for synthesizing triazine derivatives, including a one-pot, three-component synthesis under microwave irradiation from cyanoguanidine, aromatic aldehydes, and cyclic amines. This method facilitated the rapid production of diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, showcasing the adaptability of triazine synthesis to include different substituents and achieve targeted biological activities (Dolzhenko et al., 2021).

Antimicrobial Applications Triazine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, new 1,2,4-triazole derivatives exhibited significant antimicrobial activities against various test microorganisms, highlighting the potential of triazine compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Chemical Modification and Characterization

Chemical Modification Techniques Selective modification strategies have been applied to bifunctional heterocyclic compounds containing triazine units, demonstrating high-yielding and selective reactions that lead to the production of compounds with multiple biologically relevant residues. Such modifications underscore the versatility of triazine derivatives in chemical synthesis (Kolmakov, 2008).

Characterization and Structural Analysis Advanced characterization and structural analysis techniques, including X-ray crystallography, have been utilized to elucidate the crystal structures of triazine derivatives. This structural information is crucial for understanding the relationship between the chemical structure of triazine derivatives and their biological activities (Dolzhenko et al., 2021).

Mechanism of Action

These compounds have shown in vitro antiproliferation activity against various cancer cells such as SW620 (human colon cancer cells), A549 (human nonsmall cell lung cancer cells), HeLa (human cervical cancer cells), and MCF-7 (human breast cancer cells) . The mechanism of action is likely related to the inhibition of the PI3K/mTOR signaling pathway, which is a key target in anticancer therapy research .

Future Directions

The future directions for “N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine” and its derivatives could involve further exploration of their anticancer properties and potential applications in anticancer therapy . Additionally, the development of dual PI3K/mTOR inhibitors is significant and urgently needed .

Properties

IUPAC Name

N-methyl-4,6-dimorpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-22(15-5-3-2-4-6-15)16-19-17(23-7-11-25-12-8-23)21-18(20-16)24-9-13-26-14-10-24/h2-6H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUMXUUIJFFRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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